5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine
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Overview
Description
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol It is a pyrimidine derivative, characterized by the presence of both chloro and chloromethylsulfonyl groups attached to the pyrimidine ring
Preparation Methods
The synthesis of 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine typically involves the chlorination of 2-[(chloromethyl)sulfonyl]pyrimidine. One common method includes the reaction of 2-[(chloromethyl)sulfonyl]pyrimidine with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C, to ensure the selective chlorination at the desired position on the pyrimidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: The chloromethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group replacing the chloro group.
Scientific Research Applications
5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine involves its interaction with specific molecular targets. The chloro and chloromethylsulfonyl groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:
2-chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
2-chloro-5-chloromethylthiazole: Another compound with similar applications in the synthesis of insecticides and pharmaceuticals.
Properties
Molecular Formula |
C5H4Cl2N2O2S |
---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
5-chloro-2-(chloromethylsulfonyl)pyrimidine |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-12(10,11)5-8-1-4(7)2-9-5/h1-2H,3H2 |
InChI Key |
AXQBWFJQDBCVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)CCl)Cl |
Origin of Product |
United States |
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